2H-Thiopyran-3-carboxylicacid,tetrahydro-,(R)-(9CI)
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Overview
Description
®-tetrahydro-2H-thiopyran-3-carboxylic acid is an organic compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans, with a sulfur atom replacing the oxygen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tetrahydro-2H-thiopyran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor containing a thiol and a carboxylic acid group. The reaction conditions typically involve the use of a base to deprotonate the thiol, followed by cyclization to form the thiopyran ring. The reaction can be carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of ®-tetrahydro-2H-thiopyran-3-carboxylic acid may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
®-tetrahydro-2H-thiopyran-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the thiopyran ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the sulfur atom.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for the reduction of the carboxylic acid group.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) or alkylating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
®-tetrahydro-2H-thiopyran-3-carboxylic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-tetrahydro-2H-thiopyran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfur atom in the thiopyran ring can form interactions with metal ions or other biomolecules, influencing the compound’s activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions, further modulating its effects.
Comparison with Similar Compounds
®-tetrahydro-2H-thiopyran-3-carboxylic acid can be compared with other similar compounds, such as:
Tetrahydro-2H-pyran-3-carboxylic acid: This compound has an oxygen atom in place of the sulfur atom in the ring. The presence of sulfur in ®-tetrahydro-2H-thiopyran-3-carboxylic acid can lead to different chemical reactivity and biological activity.
Thiopyran derivatives: Other thiopyran derivatives with different substituents on the ring can have varying properties and applications. The specific substitution pattern can influence the compound’s stability, reactivity, and biological activity.
Properties
IUPAC Name |
(3R)-thiane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMOTEAFHXHTAL-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CSC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434799 |
Source
|
Record name | 2H-Thiopyran-3-carboxylicacid, tetrahydro-, (R)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161511-61-1 |
Source
|
Record name | 2H-Thiopyran-3-carboxylicacid, tetrahydro-, (R)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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